Cas no 56930-04-2 (but-2-en-1-amine)

but-2-en-1-amine structure
but-2-en-1-amine structure
Product Name:but-2-en-1-amine
CAS No:56930-04-2
MF:C4H9N
MW:71.1209609508514
CID:57035
PubChem ID:6433772
Update Time:2025-07-19

but-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • Crotylamine
    • (E)-But-2-en-1-amine
    • (E)-2-butenylamine
    • 2(E)-butenyl amine
    • 2-BUTEN-1-AMINE
    • 2-butenylamine
    • 2-E-buten-1-amine
    • trans-2-butene-1-amine
    • trans-crotylamine
    • but-2-en-1-amine
    • EN300-120515
    • 21035-54-1
    • EN300-1699170
    • BRN 1733663
    • (2E)-BUT-2-EN-1-AMINE
    • 56930-04-2
    • (e)-2-buten-1-amine
    • 3-04-00-00460 (Beilstein Handbook Reference)
    • (E)-2-Butene-1-amine
    • QFUSOYKIDBRREL-NSCUHMNNSA-N
    • 2-Butenylamin
    • 2-Buten-1-amine, (2E)-(9CI)
    • AKOS015967104
    • 2-Buten-1-amine (9CI)
    • Inchi: 1S/C4H9N/c1-2-3-4-5/h2-3H,4-5H2,1H3/b3-2+
    • InChI Key: QFUSOYKIDBRREL-NSCUHMNNSA-N
    • SMILES: NC/C=C/C

Computed Properties

  • Exact Mass: 71.07350
  • Monoisotopic Mass: 71.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 30.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 0.2

Experimental Properties

  • Density: 0.774
  • Boiling Point: 88.5°C at 760 mmHg
  • Flash Point: 1.5°C
  • Refractive Index: 1.439
  • PSA: 26.02000
  • LogP: 1.22150

but-2-en-1-amine Pricemore >>

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but-2-en-1-amine Related Literature

Additional information on but-2-en-1-amine

Recent Advances in the Study of 56930-04-2 and But-2-en-1-amine: Implications for Chemical Biology and Pharmaceutical Research

The chemical compound 56930-04-2 and its derivative but-2-en-1-amine have garnered significant attention in recent years due to their potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential. The information presented here is based on a comprehensive review of recent academic literature, industry reports, and technical documents.

56930-04-2, a compound with a unique chemical structure, has been the subject of several studies exploring its role as a precursor or intermediate in the synthesis of bioactive molecules. Recent research has highlighted its utility in the development of novel pharmaceuticals, particularly in the context of targeting specific enzymatic pathways. The compound's ability to interact with key biological targets makes it a promising candidate for further investigation.

But-2-en-1-amine, a derivative of 56930-04-2, has been studied for its potential as a building block in the synthesis of more complex molecules. Its unsaturated double bond and amine functionality provide opportunities for further chemical modifications, enabling the creation of diverse molecular architectures. Recent studies have demonstrated its efficacy in the synthesis of compounds with antimicrobial and anticancer properties, underscoring its versatility in drug discovery.

One of the most notable advancements in this area is the development of new synthetic routes for but-2-en-1-amine, which have improved yield and purity while reducing environmental impact. Researchers have employed green chemistry principles to optimize these processes, making them more sustainable and scalable for industrial applications. These innovations are expected to facilitate the broader adoption of but-2-en-1-amine in pharmaceutical manufacturing.

In addition to its synthetic utility, but-2-en-1-amine has shown promising biological activity in preclinical studies. For instance, recent investigations have revealed its potential as an inhibitor of certain enzymes involved in inflammatory pathways. This finding opens up new avenues for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the combination of 56930-04-2 and but-2-en-1-amine has been explored in the context of drug delivery systems. Researchers have developed nanoparticle-based carriers that utilize these compounds to enhance the targeted delivery of therapeutic agents. This approach has demonstrated improved efficacy and reduced side effects in animal models, suggesting its potential for clinical translation.

Despite these promising developments, challenges remain in the widespread application of 56930-04-2 and but-2-en-1-amine. Issues such as stability, bioavailability, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on optimizing the chemical properties of these compounds to overcome these limitations and unlock their full therapeutic potential.

In conclusion, the latest research on 56930-04-2 and but-2-en-1-amine highlights their significant contributions to chemical biology and pharmaceutical science. From innovative synthetic methods to promising biological activities, these compounds offer a wealth of opportunities for drug discovery and development. Continued exploration of their properties and applications is expected to yield further breakthroughs in the coming years.

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